Naltrexazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

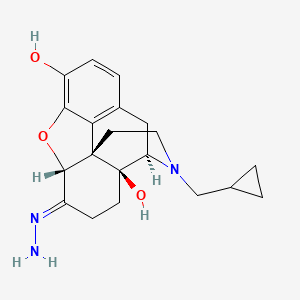

Naltrexazone, also known as this compound, is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Treatment of Alcohol Use Disorder

Naltrexone is FDA-approved for the treatment of alcohol use disorder. Clinical trials have demonstrated its efficacy in reducing heavy drinking episodes. A systematic review found that approximately 70% of studies indicated a significant reduction in heavy drinking among patients treated with naltrexone compared to placebo . Naltrexone works by blocking opioid receptors, which diminishes the rewarding effects of alcohol, thereby reducing cravings and consumption .

Low-Dose Naltrexone in Chronic Pain and Autoimmune Disorders

Low-dose naltrexone (typically around 4.5 mg) has gained attention for its potential benefits in treating chronic pain and autoimmune conditions. Research indicates that it may upregulate endogenous opioid production, providing pain relief and reducing inflammation . Conditions studied include:

- Fibromyalgia : Low-dose naltrexone has shown promise in alleviating pain and improving sleep quality in fibromyalgia patients .

- Multiple Sclerosis : Studies suggest that it may help manage symptoms related to neuroinflammation .

- Crohn’s Disease : Preliminary findings indicate potential benefits in managing inflammatory bowel disease symptoms .

Treatment of Other Substance Use Disorders

Naltrexone has been explored as a treatment option for various substance use disorders beyond alcohol and opioids:

- Methamphetamine Use Disorder : A study found that naltrexone could significantly reduce cue-induced cravings for methamphetamine, suggesting its potential as a treatment option for this condition .

- Nitrous Oxide Dependence : A case study reported a significant reduction in nitrous oxide use among a patient treated with naltrexone, highlighting its applicability for less common substance use disorders .

Case Studies Supporting Diverse Applications

Several case studies provide insights into naltrexone's effectiveness across different conditions:

- Fibromyalgia : A patient treated with low-dose naltrexone reported improvements in pain management and overall quality of life after several weeks of treatment.

- Nitrous Oxide Use : A 41-year-old man significantly reduced his nitrous oxide consumption from 400 canisters per day to below 60 after initiating naltrexone therapy .

- Methamphetamine Cravings : Participants in a clinical trial experienced reduced cravings and subjective responses to methamphetamine when treated with naltrexone, supporting its role in managing stimulant dependence .

Summary of Research Findings

The following table summarizes the key applications and findings related to naltrexone:

Propiedades

Número CAS |

73674-86-9 |

|---|---|

Fórmula molecular |

C20H25N3O3 |

Peso molecular |

355.4 g/mol |

Nombre IUPAC |

(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-hydrazinylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C20H25N3O3/c21-22-13-5-6-20(25)15-9-12-3-4-14(24)17-16(12)19(20,18(13)26-17)7-8-23(15)10-11-1-2-11/h3-4,11,15,18,24-25H,1-2,5-10,21H2/b22-13+/t15-,18+,19+,20-/m1/s1 |

Clave InChI |

RCNYWXCENWWKDS-VTRZFGTDSA-N |

SMILES |

C1CC1CN2CCC34C5C(=NN)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |

SMILES isomérico |

C1CC1CN2CC[C@]34[C@@H]5/C(=N/N)/CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |

SMILES canónico |

C1CC1CN2CCC34C5C(=NN)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |

Sinónimos |

naltrexazone naltrexone hydrazone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.